Fumarate ferreux

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

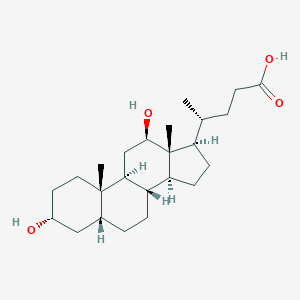

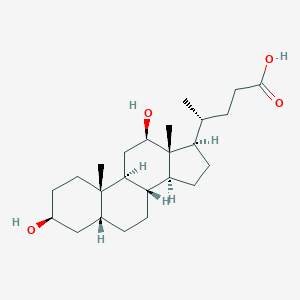

Le fumarate ferreux est le sel de fer (II) de l'acide fumarique, avec la formule chimique C₄H₂FeO₄. Il est couramment utilisé comme supplément de fer pour traiter et prévenir l'anémie ferriprive. Ce composé se présente sous la forme d'une poudre rouge-orange et est connu pour sa teneur élevée en fer, ce qui en fait une source de fer efficace pour l'organisme .

Applications De Recherche Scientifique

Ferrous fumarate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Ferrous fumarate primarily targets hemoglobin , myoglobin , and various enzymes in the body . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues. Myoglobin is a protein in muscle cells that stores and releases oxygen for muscle activity. The enzymes targeted by ferrous fumarate are involved in various biochemical reactions, including energy transfer .

Mode of Action

Ferrous fumarate acts by replacing the iron present in hemoglobin, myoglobin, and enzymes . It allows the transportation of oxygen via hemoglobin, an oxygen carrier from the lungs to tissues . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Biochemical Pathways

Iron is an essential element for cellular life, and yet free iron is a source of cellular damage and toxicity . Any remaining iron requirements are met through the body’s residual iron stores .

Pharmacokinetics

Iron is absorbed in the duodenum and upper jejunum . In persons with normal serum iron stores, 10% of an oral dose is absorbed, this is increased to 20% to 30% in persons with inadequate iron stores . Food and achlorhydria will decrease absorption . Iron is excreted through urine, sweat, sloughing of intestinal mucosa, and menses .

Result of Action

The major activity of supplemental iron, such as ferrous fumarate, is in the prevention and treatment of iron deficiency anemia . Iron has putative immune-enhancing, anticarcinogenic, and cognition-enhancing activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ferrous fumarate. For example, high oral iron doses or rapid release of iron from iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences . Additionally, infection-initiated inflammation can inhibit iron absorption in response to infection . This barrier is particularly important in low- and middle-income countries where infections such as malaria and HIV are widespread, and gastrointestinal infections are common due to poor quality water supplies and sanitation .

Analyse Biochimique

Biochemical Properties

Ferrous fumarate plays a crucial role in biochemical reactions. It is necessary for the production of hemoglobin . Hemoglobin carries oxygen through your blood to tissues and organs. Myoglobin helps your muscle cells store oxygen . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Cellular Effects

Ferrous fumarate has significant effects on various types of cells and cellular processes. It is used to treat iron deficiency anemia, a lack of red blood cells caused by having too little iron in the body . The major activity of supplemental iron is in the prevention and treatment of iron deficiency anemia . Iron has putative immune-enhancing, anticarcinogenic and cognition-enhancing activities .

Molecular Mechanism

Ferrous fumarate exerts its effects at the molecular level. Iron is necessary for the production of hemoglobin . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . The second phase may occur at 6-24 hours after ingestion and is characterized by a temporary remission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrous fumarate change over time. Hemoglobin usually increases within 2-3 weeks of starting iron supplementation . Therapeutic doses of iron should increase hemoglobin levels by 0.7-1.0 g/dL per week .

Dosage Effects in Animal Models

The effects of Ferrous fumarate vary with different dosages in animal models. In a study, low-dose oral ferrous fumarate increased histologic colitis scores in DSS-induced colitis in Wistar rats .

Metabolic Pathways

Ferrous fumarate is involved in several metabolic pathways. It is converted to malate by the enzyme fumarate hydratase . Both groups observed that pharmacological or genetic inhibition of fumarate hydratase increased the intracellular levels of fumarate .

Transport and Distribution

Ferrous fumarate is transported and distributed within cells and tissues. After iron is ionized, most of it is absorbed by mucosal cells in the duodenum and upper jejunum . In cases of overdose, the entire intestinal tract may absorb iron .

Subcellular Localization

Fumarase, a mitochondrial matrix protein, is previously indicated to be present in substantial amounts in the cytosol as well . Pharmacological inhibition or genetic ablation of FH led to increased fumarate levels and downstream suppression of mitochondrial respiration .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le fumarate ferreux peut être synthétisé en faisant réagir l'acide fumarique avec le sulfate ferreux en milieu aqueux. La réaction implique généralement le chauffage du mélange à environ 100 °C et le maintien de la température pendant une durée spécifique pour assurer une réaction complète. Le produit est ensuite filtré, lavé et séché pour obtenir du this compound pur .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en dissolvant l'acide fumarique dans l'eau, puis en ajoutant de l'heptahydrate de sulfate ferreux. Le mélange est chauffé à 100 °C, et du dioxyde de thiourée est ajouté pour faciliter la réaction. Le this compound résultant est ensuite isolé par filtration et séchage .

Types de réactions :

Oxydation : Le this compound peut subir une oxydation pour former du fumarate ferrique.

Réduction : Il peut être réduit à sa forme élémentaire de fer dans des conditions spécifiques.

Substitution : Le this compound peut participer à des réactions de substitution où l'ion fumarate est remplacé par d'autres anions.

Réactifs et conditions courants :

Agents oxydants : Le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le this compound.

Agents réducteurs : L'hydrogène gazeux ou le borohydrure de sodium peuvent réduire le this compound.

Réactions de substitution : Divers acides ou bases peuvent faciliter les réactions de substitution.

Principaux produits formés :

Oxydation : Fumarate ferrique.

Réduction : Fer élémentaire.

Substitution : Divers sels de fer en fonction de l'anion substituant.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant des composés du fer.

Biologie : Étudié pour son rôle dans le métabolisme du fer et ses effets sur les systèmes biologiques.

Médecine : Largement utilisé pour traiter l'anémie ferriprive. .

5. Mécanisme d'action

Le this compound agit en fournissant une source de fer qui est essentielle à la production de l'hémoglobine, de la myoglobine et de diverses enzymes. Le fer provenant du this compound est absorbé dans le duodénum et le jéjunum supérieur, où il se lie à la transferrine et est transporté vers la moelle osseuse pour la synthèse de l'hémoglobine. Ce processus contribue à la formation de globules rouges sains, ce qui atténue les symptômes de l'anémie ferriprive .

Composés similaires :

Sulfate ferreux : Un autre supplément de fer avec un anion différent (sulfate) et une teneur en fer inférieure par dose.

Gluconate ferreux : Contient du fer et de l'acide gluconique, avec des caractéristiques de solubilité et d'absorption différentes.

Bisglycinate ferreux : Une forme chélatée de fer avec une biodisponibilité plus élevée et moins d'effets secondaires gastro-intestinaux.

Unicité du this compound : Le this compound est unique en raison de sa teneur élevée en fer et de son efficacité dans le traitement de l'anémie ferriprive. Il est également relativement bien toléré par rapport à d'autres suppléments de fer, ce qui en fait un choix préféré pour de nombreux patients .

Comparaison Avec Des Composés Similaires

Ferrous sulfate: Another iron supplement with a different anion (sulfate) and lower iron content per dose.

Ferrous gluconate: Contains iron and gluconic acid, with different solubility and absorption characteristics.

Ferrous bisglycinate: A chelated form of iron with higher bioavailability and fewer gastrointestinal side effects.

Uniqueness of Ferrous Fumarate: Ferrous fumarate is unique due to its high iron content and effectiveness in treating iron deficiency anemia. It is also relatively well-tolerated compared to other iron supplements, making it a preferred choice for many patients .

Propriétés

| Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |

Numéro CAS |

141-01-5 |

Formule moléculaire |

C4H4O4.Fe C4H4FeO4 |

Poids moléculaire |

171.92 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;iron |

InChI |

InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

Clé InChI |

OOPLWEDSEDELIX-TYYBGVCCSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Fe+2] |

SMILES isomérique |

C(=C/C(=O)O)\C(=O)O.[Fe] |

SMILES canonique |

C(=CC(=O)O)C(=O)O.[Fe] |

| 7705-12-6 141-01-5 14451-00-4 |

|

Numéros CAS associés |

7705-12-6 |

Synonymes |

(2E)-2-Butenedioic Acid Iron(2+) Salt; Fumaric Acid Iron(2+) Salt (1:1); _x000B_Iron Fumarate (Fe(O4C4H2)); Cpiron; Erco-Fer; Ercoferrol; Feostat; Fepstat; Feroton; Ferrofume; Ferronat; Ferrone; Ferrotemp; Ferrous Fumarate; Ferrum; Fersamal; Firon_x000B_Fresamal; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.